molecular formula C11H13ClN2O B2451818 2-chloro-N-cyclopentylnicotinamide CAS No. 57841-73-3

2-chloro-N-cyclopentylnicotinamide

Cat. No.: B2451818
CAS No.: 57841-73-3
M. Wt: 224.69
InChI Key: ROXFDGGIMQZRPV-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclopentylnicotinamide is a chemical compound with the formula C₁₁H₁₃ClN₂O . It is an irritant .


Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The exact spatial arrangement of these atoms would be determined by a variety of factors, including the nature of the bonds between them .

Scientific Research Applications

Synthesis and Chemical Properties

2-Chloro-N-cyclopentylnicotinamide is a compound of interest in various chemical synthesis processes. A novel method for synthesizing 2-Chloro-N,N-dimethylnicotinamide, a closely related compound, has been explored, highlighting the potential for similar methodologies to be applied to this compound. This process involves catalytic oxidation and Knoevenagel condensation, yielding high purity products suitable for industrial-scale production (Du Xiao-hua, 2013).

Thermodynamic Analysis

The thermodynamic properties of crystalline 2-Chloro-N,N-dimethylnicotinamide, which could be similar to those of this compound, have been studied. Measurements of low-temperature heat capacities provide valuable data on melting points, enthalpy, and entropy of fusion, crucial for understanding the stability and purity of the compound (Xiao-hong Sun et al., 2005).

Biocatalytic Applications

Research into biocatalytic hydrolysis of chlorinated nicotinamides, including compounds like this compound, demonstrates their utility in enzymatic production of important chemical intermediates. This approach offers an efficient and environmentally friendly method for producing building blocks for agrochemicals and pharmaceuticals (R. Zheng et al., 2018).

Molecular Modeling and Pharmaceutical Co-Crystals

The formation of pharmaceutical co-crystals involving compounds similar to this compound has been studied, revealing insights into molecular interactions and the potential for creating more effective pharmaceutical formulations. These co-crystals can enhance the solubility, stability, and bioavailability of active pharmaceutical ingredients (A. Lemmerer et al., 2010).

Safety and Hazards

2-Chloro-N-cyclopentylnicotinamide is classified as an irritant, indicating that it can cause irritation on contact with skin or eyes, or if inhaled or ingested .

Future Directions

While specific future directions for research on 2-chloro-N-cyclopentylnicotinamide are not available in the current literature, research on similar compounds is ongoing. For example, research on nicotinamide phosphoribosyltransferase (NAMPT) activators has shown promise for neuroprotective activity .

Properties

IUPAC Name

2-chloro-N-cyclopentylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c12-10-9(6-3-7-13-10)11(15)14-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXFDGGIMQZRPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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